molecular formula C7H10N2O2 B108722 5-Ethenyl-2-oxopyrrolidine-3-carboxamide CAS No. 71107-19-2

5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Cat. No.: B108722
CAS No.: 71107-19-2
M. Wt: 154.17 g/mol
InChI Key: XHRGUQBJMOCCMF-UHFFFAOYSA-N
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Description

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is also known by its synonym, 2-Oxo-5-vinylpyrrolidine-3-carboxamide, and is identified as a stereoisomeric mixture of Vigabatrin Impurity C in pharmaceutical science . This compound belongs to the 5-oxopyrrolidine-3-carboxamide class, a scaffold recognized in medicinal chemistry for its diverse biological potential . Researchers are increasingly exploring this core structure for the development of novel bioactive molecules. Specifically, structurally related 5-oxopyrrolidine derivatives have demonstrated promising antimicrobial activity against a range of multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus (such as methicillin-resistant MRSA strains) and Clostridioides difficile . Some analogues have also shown efficacy against drug-resistant fungal pathogens like Candida auris and azole-resistant Aspergillus fumigatus . Furthermore, this class of compounds is being investigated for its anticancer properties . Derivatives have exhibited cytotoxic effects and have been evaluated in models of human lung cancer (A549), triple-negative breast cancer, prostate adenocarcinoma, and melanoma, indicating a broad spectrum of research interest in oncology . The 5-oxopyrrolidine core serves as a versatile building block for chemical synthesis. It can be readily functionalized to create diverse libraries of derivatives, such as hydrazones and azoles, which are valuable for establishing structure-activity relationships (SAR) in drug discovery efforts . Researchers utilize this compound and its analogues as a key intermediate to explore new therapeutic agents aimed at overcoming antimicrobial resistance and targeting aggressive cancers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-2-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2/c1-2-4-3-5(6(8)10)7(11)9-4/h2,4-5H,1,3H2,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRGUQBJMOCCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(C(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867988
Record name 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71107-19-2
Record name 5-Ethenyl-2-oxo-3-pyrrolidinecarboxamide
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Record name 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
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Record name 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
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Record name 2-oxo-5-vinylpyrrolidine-3-carboxamide
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Record name 5-ETHENYL-2-OXOPYRROLIDINE-3-CARBOXAMIDE
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Contextualization Within the Pyrrolidinone Chemical Class

The foundational core of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide is the pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, also known as a γ-lactam. researchgate.net This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. nih.govnih.gov The pyrrolidinone nucleus is considered a versatile lead compound for designing potent bioactive agents. researchgate.net Its prevalence is significant, with the pyrrolidine (B122466) ring being one of the most common non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The chemical versatility of the pyrrolidinone class stems from several key features of its structure. The sp3-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, which is a significant advantage in drug design. nih.govresearchgate.net Furthermore, the ring is not planar, adopting various puckered conformations that influence the spatial orientation of its substituents. nih.gov This conformational flexibility, combined with the potential for substitution at multiple positions on the ring, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Pyrrolidinone derivatives have been investigated for a vast range of applications, including as antimicrobial, anticancer, and anticonvulsant agents. researchgate.netnih.govnih.gov

FeatureDescription
Core Structure Five-membered ring containing a nitrogen atom adjacent to a carbonyl group (γ-lactam).
Hybridization Predominantly sp3-hybridized carbons, allowing for three-dimensional conformations. nih.gov
Versatility The ring can be functionalized at various positions to modulate activity and properties. nih.gov
Prevalence A common scaffold in both natural products and synthetic pharmaceuticals. nih.govnih.gov

Research Significance in Impurity Profiling and Advanced Analytical Methodologies Within Pharmaceutical Chemistry Research

In pharmaceutical chemistry, the significance of a compound like 5-Ethenyl-2-oxopyrrolidine-3-carboxamide often lies in its potential role as a process impurity or degradation product. The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of pharmaceutical products. nih.gov Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate strict control and characterization of impurities. nih.gov Impurity profiling—the identification and quantification of all potential impurities in an active pharmaceutical ingredient (API)—is a critical aspect of drug development and manufacturing. nih.govmetfop.edu.in

Impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthetic route, or degradation of the drug substance over time. metfop.edu.inresearchgate.net Given its structure, this compound could potentially be an intermediate or by-product in the synthesis of more complex pyrrolidinone-based APIs.

The detection and quantification of such impurities necessitate the use of advanced and highly sensitive analytical methodologies. researchgate.net Because pyrrolidinone derivatives are often chiral, methods that can separate and quantify stereoisomers are particularly crucial. nih.gov

Advanced Analytical Methodologies:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for impurity analysis. nih.govjiangnan.edu.cn The use of a Chiral Stationary Phase (CSP) in HPLC allows for the effective separation of enantiomers based on their differential interactions with the chiral selector. nih.govwikipedia.org

Gas Chromatography (GC): For volatile impurities, GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool. researchgate.netjiangnan.edu.cn Chiral GC columns, typically incorporating cyclodextrin (B1172386) derivatives, are used for the separation of enantiomers. gcms.cz

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. nih.gov Chiral separations are achieved by adding a chiral selector to the running buffer, which forms transient diastereomeric complexes with the enantiomers, allowing them to be separated based on differing mobilities. wvu.edu

Mass Spectrometry (MS): When coupled with chromatographic techniques (e.g., LC-MS), mass spectrometry is indispensable for the structural characterization of unknown impurities. researchgate.netjiangnan.edu.cn It provides vital information about the molecular weight and fragmentation patterns of the analyte.

Analytical TechniquePrinciple of Chiral SeparationApplication in Impurity Profiling
HPLC Differential interaction with a Chiral Stationary Phase (CSP). nih.govwikipedia.orgQuantification and isolation of non-volatile impurities. jiangnan.edu.cn
GC Separation based on interaction with a chiral stationary phase, often cyclodextrin-based. gcms.czAnalysis of volatile and thermally stable impurities. jiangnan.edu.cn
CE Formation of transient diastereomeric complexes with a chiral selector in the buffer. wvu.eduHigh-efficiency separation with minimal sample consumption. nih.gov
MS Coupled with chromatography for structural elucidation of separated impurities. researchgate.netIdentification of unknown impurities by molecular weight and fragmentation. jiangnan.edu.cn

Structural Elucidation and Stereochemical Considerations in Pyrrolidine Derivatives

The chemical structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (C₇H₁₀N₂O₂) contains several key features that dictate its chemical behavior and stereochemical properties. The pyrrolidinone ring itself is a lactam, and the molecule possesses a carboxamide group at the 3-position and an ethenyl (vinyl) group at the 5-position.

Structural Elucidation: The definitive identification and characterization of such a molecule rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the determination of the molecule's connectivity. mdpi.commdpi.com

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition through high-resolution mass spectrometry (HRMS), confirming the molecular formula. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretches of the lactam and amide, and the N-H bonds of the carboxamide. mdpi.commdpi.com

Stereochemical Considerations: A critical aspect of the pyrrolidine (B122466) scaffold is its stereochemistry. The five-membered ring is not planar and exists in puckered "envelope" or "twist" conformations to relieve ring strain. nih.govresearchgate.net This phenomenon, known as pseudorotation, means that substituents can adopt different spatial orientations (e.g., axial or equatorial-like positions), which can significantly influence the molecule's interactions with other chiral molecules, such as biological receptors or enzymes. nih.gov

In this compound, there are two stereogenic centers at the C3 and C5 positions. This gives rise to the possibility of four distinct stereoisomers (two pairs of enantiomers): (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The spatial orientation of the carboxamide and ethenyl groups is a defining feature of each isomer. nih.gov The different stereoisomers of a chiral compound can have vastly different biological activities and metabolic fates, making the ability to control and analyze the stereochemistry of pyrrolidinone derivatives a paramount concern in pharmaceutical research. nih.govwikipedia.org

Structural AspectDetails
Molecular Formula C₇H₁₀N₂O₂
CAS Number 71107-19-2 epa.gov
Key Functional Groups Pyrrolidinone (γ-lactam), Carboxamide, Ethenyl (Vinyl)
Stereogenic Centers C3 (bearing the carboxamide group), C5 (bearing the ethenyl group)
Number of Stereoisomers 4 (two pairs of enantiomers)
Ring Conformation Non-planar puckered "envelope" or "twist" conformations. nih.gov

Chemical Reactivity and Mechanistic Studies of 5 Ethenyl 2 Oxopyrrolidine 3 Carboxamide

Electrophilic and Nucleophilic Reactions of the Pyrrolidinone Ring System

The pyrrolidinone ring, a cyclic amide (or γ-lactam), possesses distinct sites for both electrophilic and nucleophilic attack.

The primary nucleophilic site in a simple pyrrolidine (B122466) is the nitrogen atom. wikipedia.orgpearson.com However, in the 2-oxopyrrolidine system, the nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This amide resonance significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to a non-acylated amine like pyrrolidine. pearson.comnih.gov Consequently, direct N-alkylation or N-acylation requires strong bases to first deprotonate the nitrogen, forming a more potent nucleophilic anion. The hydrogens on the carbon atoms adjacent to the carbonyl (C3) and the nitrogen (C5) can also exhibit acidity and be removed by a strong base to form enolates or other carbanionic species, which then act as nucleophiles.

Conversely, the carbonyl carbon of the lactam is a primary electrophilic center. It is susceptible to attack by various nucleophiles. Strong nucleophiles can lead to the addition-elimination reactions characteristic of amides. This electrophilicity is fundamental to the ring-opening reactions discussed in section 5.4. The electrophilicity of the carbonyl group can be enhanced by protonation or coordination to a Lewis acid.

Radical Reactions Involving the Ethenyl Group

The ethenyl (vinyl) group at the C5 position is the most reactive site for radical chemistry. Its exposed π-bond makes it susceptible to radical addition and polymerization, analogous to other vinyl monomers like N-vinylpyrrolidone (NVP). chemicalbook.com

Radical polymerization is a key transformation for vinyl-containing pyrrolidinones. rloginconsulting.com This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or peroxides, to generate initial radical species. nih.govwhamine.com The reaction proceeds through the canonical steps of initiation, propagation, and termination. The propagation step involves the sequential addition of monomer units to the growing polymer chain radical. The rate and molecular weight of the resulting polymer can be controlled by the choice of initiator, solvent, and the presence of chain transfer agents. nih.gov

Below is a table summarizing typical conditions for the radical polymerization of the related monomer, N-vinylpyrrolidone, which serves as a model for the potential polymerization behavior of 5-ethenyl-2-oxopyrrolidine-3-carboxamide.

InitiatorSolventTemperature (°C)Chain Transfer AgentOutcomeReference
AIBN1,4-Dioxane70Sulfanylethanoic acidControlled molecular weight telechelics nih.gov
Hydrogen PeroxideWater50NoneHigh conversion to PVP whamine.com
AIBNEthyl Acetate70NoneSolid polymer powder whamine.com
(TBO)₂ / (CMO)₂Isopropanol/TolueneVariesNoneSolvent-dependent kinetics nih.gov

This table is interactive and can be sorted by column.

Radical reactions can be inhibited by compounds that effectively scavenge chain-carrying radicals, converting them into stable, non-reactive species. youtube.com Molecules like hydroquinone (B1673460) can react with radical intermediates to terminate the chain reaction, thus preventing polymerization. youtube.com

Hydrolysis and Amidation Reactions of the Carboxamide Functionality

The carboxamide group at the C3 position, like the lactam ring, is an amide and can undergo hydrolysis under either acidic or basic conditions. This reaction involves the nucleophilic acyl substitution of water at the carbonyl carbon, leading to the formation of the corresponding 5-ethenyl-2-oxopyrrolidine-3-carboxylic acid and ammonia (B1221849). The reaction is typically slow at neutral pH and requires heating or catalysis by strong acids or bases.

While direct transamidation (exchange of the -NH₂ group) is possible, it is often inefficient. A more common synthetic route to modify this functionality involves the initial hydrolysis of the carboxamide to the carboxylic acid. This resulting carboxylic acid can then be activated using standard peptide coupling reagents (like HBTU) or converted into a more reactive derivative (such as an acyl chloride with thionyl chloride) before being reacted with a different amine to form a new, secondary or tertiary amide. nih.govnih.gov This two-step sequence provides a versatile method for diversifying the C3 substituent.

Ring-Opening and Ring-Closing Reactions of the Pyrrolidinone Core

The stability of the pyrrolidinone ring is significant, but it can be opened under specific conditions. Nucleophilic attack at the electrophilic lactam carbonyl is the most common pathway for ring-opening. nih.gov Strong alkaline or acidic hydrolysis, for instance, cleaves the amide bond to yield 4-amino-5-hexenoic acid derivatives. This transformation is a key consideration in the stability and degradation pathways of such molecules. The cleavage of the C-N bond in unstrained pyrrolidines has also been achieved using modern synthetic methods, including photoredox and Lewis acid catalysis, offering alternative routes to ring-opened products. researchgate.netresearchgate.net

The synthesis of the this compound core itself relies on ring-closing (cyclization) reactions. A common strategy for forming substituted pyrrolidinone rings is the intramolecular cyclization of a suitable acyclic precursor. For instance, an asymmetric Michael addition of a nucleophile to an appropriately substituted enone can generate an intermediate that, upon reduction of a nitro group to an amine and subsequent cyclization, yields the desired pyrrolidinone core. rsc.org Another powerful method involves multicomponent reactions, such as the Ugi reaction, to assemble a linear precursor which then undergoes a regioselective intramolecular cyclization to furnish the pyrrolidin-5-one-2-carboxamide scaffold. researchgate.net

Catalytic Transformations and Their Selectivity

The ethenyl group is a prime target for a variety of selective catalytic transformations.

Catalytic Oxidation: Asymmetric dihydroxylation can convert the alkene into a vicinal diol. This reaction can be performed with high enantioselectivity using catalysts like osmium tetroxide with chiral ligands. Research on related poly-N-vinylpyrrolidinones has shown they can act as stabilizing agents for bimetallic nanoclusters (e.g., Pd/Au) used in catalytic asymmetric oxidations. nih.govnih.govacs.org These systems have been effective in the oxidation of various alkenes to diols with high yields and excellent enantioselectivity, suggesting that the ethenyl group of this compound could be a substrate for similar selective transformations. nih.govacs.orgresearchgate.net

The table below presents findings from catalytic asymmetric oxidation of alkenes using systems relevant to vinylpyrrolidinone structures.

Catalyst SystemSubstrate TypeOxidantProduct TypeEnantiomeric Excess (ee)Reference
Pd/Au (3:1)-Polymer 17Various AlkenesO₂ (30 psi)Dihydroxylated products>93% nih.govresearchgate.net
Pd/Au (3:1)-Polymer 17(R)-LimoneneO₂(1S,2R,4R)-Dihydroxylimonene92% yield nih.govacs.org
Cu/Au (3:1)-Polymer 17CycloalkanesH₂O₂Chiral KetonesVery good to excellent nih.govacs.org

This table is interactive and can be sorted by column.

Catalytic Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel with a hydrogen source will selectively reduce the ethenyl double bond to an ethyl group, leaving the amide functionalities intact. This provides a direct route to the corresponding saturated 5-ethyl-2-oxopyrrolidine-3-carboxamide derivative.

Structure Property Relationship Studies of 5 Ethenyl 2 Oxopyrrolidine 3 Carboxamide Analogues

Systematic Modification of the Pyrrolidinone Core and Substituents and Their Impact on Molecular Properties

The pyrrolidinone scaffold allows for systematic structural modifications at several key positions, including the C3-carboxamide, the C5-ethenyl group, and the ring itself. These modifications can profoundly alter molecular properties such as solubility, lipophilicity, polarity, and steric profile, which in turn affect the molecule's behavior in biological systems. nih.gov

Modification of the C5-Ethenyl Group: The reactivity and properties of the ethenyl (vinyl) group can be modulated by replacing it with other functional groups. For instance, reduction to an ethyl group removes the reactivity of the double bond, increasing steric bulk and lipophilicity. Conversely, substitution with electron-withdrawing groups can alter the electronic nature of the double bond, making it more susceptible to nucleophilic attack.

Modification of the C3-Carboxamide Group: The carboxamide moiety is a key site for hydrogen bonding. Altering the substituents on the amide nitrogen (R' and R'') can significantly impact solubility and membrane permeability. Introducing bulky groups can create steric hindrance, influencing the molecule's conformational preferences and its ability to interact with biological targets.

Modification of the Pyrrolidinone Ring: The pyrrolidinone core can be substituted at the C4 position or the lactam nitrogen (N1). N-alkylation, for example, removes a hydrogen bond donor and increases lipophilicity. Substitution at the C4 position can introduce chirality and restrict the conformational flexibility of the ring, which can be advantageous for target-specific binding. nih.gov

The following table illustrates the predicted impact of systematic modifications on key molecular properties, based on established medicinal chemistry principles.

| Interactive Data Table: Predicted Molecular Property Changes in Analogues | | :--- | :--- | :--- | :--- | | Modification Site | Analogue Structure (Modification in Bold) | Predicted Change in Lipophilicity (cLogP) | Predicted Change in Polarity (TPSA) | Rationale | | C5-Ethenyl | 5-Ethyl -2-oxopyrrolidine-3-carboxamide | Increase | No Change | Saturation of the double bond increases hydrocarbon character. | | C5-Ethenyl | 5-Phenyl -2-oxopyrrolidine-3-carboxamide | Significant Increase | No Change | Addition of an aromatic ring drastically increases lipophilicity. | | C3-Carboxamide | 5-Ethenyl-N,N-dimethyl -2-oxopyrrolidine-3-carboxamide | Increase | Decrease | Removal of N-H hydrogen bond donors reduces polarity. | | C3-Carboxamide | 5-Ethenyl-2-oxopyrrolidine-3-carboxylic acid | Decrease | Increase | The carboxylic acid group is more polar and can ionize. | | N1-Position | 1-Methyl -5-ethenyl-2-oxopyrrolidine-3-carboxamide | Increase | Decrease | N-alkylation removes a hydrogen bond donor, reducing polarity. |

Note: cLogP (calculated log P) is a measure of lipophilicity. TPSA (Topological Polar Surface Area) is an indicator of molecular polarity.

Elucidation of Conformational Landscapes and Their Influence on Intermolecular Recognition

The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific substituents on the ring dictate the preferred conformation, or "puckering," which in turn determines the three-dimensional arrangement of the functional groups. This spatial arrangement is critical for intermolecular recognition, such as the binding of a molecule to a protein's active site.

The substituents at the C3 and C5 positions of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide will preferentially occupy either pseudo-axial or pseudo-equatorial positions to minimize steric strain. The interplay between the substituents determines the dominant ring pucker. For instance, a bulky substituent will strongly favor a pseudo-equatorial orientation to avoid unfavorable steric interactions. nih.gov

Cγ-endo (C4-endo) and Cγ-exo (C4-exo) Puckering: These are two common envelope conformations of the pyrrolidine (B122466) ring. The transition between these states is typically rapid. The energy barrier between conformers can be influenced by substituents, effectively "locking" the ring into a preferred conformation. nih.gov

Influence of Substituents: The stereochemistry and size of the substituents at C3 and C5 have a direct impact on the conformational equilibrium. For example, a trans relationship between bulky C3 and C5 substituents might be accommodated differently than a cis relationship, leading to distinct three-dimensional shapes for the diastereomers.

Computational modeling and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential tools for studying these conformational landscapes. researchgate.net By analyzing coupling constants and through-space interactions (e.g., via NOE experiments), the predominant solution-state conformation and the relative orientation of substituents can be determined.

| Interactive Data Table: Conformational Effects of Substitutions | | :--- | :--- | :--- | :--- | | Analogue Type | Key Structural Feature | Likely Conformational Impact | Influence on Intermolecular Recognition | | cis-3,5-disubstituted | Substituents on the same face of the ring | Increased steric strain, potentially forcing one group into a less favorable pseudo-axial position. | Presents a specific 3D pharmacophore; may fit into a well-defined binding pocket. | | trans-3,5-disubstituted | Substituents on opposite faces of the ring | Both groups can potentially occupy more stable pseudo-equatorial positions. | Results in a more extended, linear shape compared to the cis isomer. | | C4-alkylation | Introduction of a group at C4 | Can restrict ring puckering, locking the conformation. | Reduces conformational flexibility, which can increase binding affinity and selectivity if the locked conformation is the bioactive one. |

Rational Design Principles for Modulating Chemical Reactivity and Selectivity in Analogues

Rational design involves the deliberate modification of a molecule to achieve a desired property. nih.gov For analogues of this compound, design principles can be applied to tune chemical reactivity and enhance selectivity for biological targets.

Modulating Reactivity: The ethenyl group at C5 is a potential site for chemical reactions, such as Michael additions. The reactivity of this group can be fine-tuned by introducing electronically modifying substituents elsewhere on the pyrrolidinone ring.

Enhancing Reactivity: Installing an electron-withdrawing group, for example at the N1 position, would decrease electron density throughout the ring system, making the ethenyl group a more reactive Michael acceptor.

Decreasing Reactivity: Conversely, electron-donating groups would reduce the electrophilicity of the ethenyl group. Saturating the double bond to an ethyl group completely removes this specific reactivity.

Enhancing Selectivity: Biological selectivity is often achieved by designing molecules that fit precisely into a specific protein's binding site while poorly fitting into others. This can be accomplished through conformational constraint and by optimizing intermolecular interactions.

Conformational Constraint: As discussed previously, introducing bulky groups or additional ring systems can lock the pyrrolidinone ring into a specific conformation. nih.gov This pre-organizes the molecule for binding to its intended target, which can lead to a significant increase in affinity and selectivity. nih.gov

Optimizing Interactions: Structure-based drug design can be used if the structure of the target protein is known. nih.gov Analogues can be designed to introduce new hydrogen bond donors/acceptors or hydrophobic groups that form favorable interactions with specific amino acid residues in the binding site. For example, modifying the C3-carboxamide with an aromatic ring could introduce a favorable pi-stacking interaction.

| Interactive Data Table: Design Strategies for Analogue Modulation | | :--- | :--- | :--- | :--- | | Design Goal | Strategy | Example Modification | Anticipated Outcome | | Increase Michael reactivity | Introduce electron-withdrawing group | N1-acylation (e.g., N-acetyl) | Increased electrophilicity of the C5-ethenyl group. | | Improve target selectivity | Conformational locking | Introduction of a bulky tert-butyl group at C4 | Reduced number of accessible conformations, leading to a more specific shape for target binding. | | Enhance aqueous solubility | Add polar/ionizable group | Modify C3-carboxamide to include a primary amine | Increased hydrogen bonding capacity and potential for salt formation. | | Increase membrane permeability | Increase lipophilicity | Replace C5-ethenyl with a C5-cyclohexyl group | Reduced polarity and increased non-polar surface area. |

Investigation of Analytical Behavior and Separability of Analogues

The analysis and purification of this compound analogues present specific challenges, particularly concerning the separation of stereoisomers. Since modifications at C3 and C5 can create multiple chiral centers, a synthetic route may produce a mixture of diastereomers and enantiomers. Separating these isomers is critical, as they often exhibit different biological activities.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary tool for the analysis and separation of these analogues.

Reversed-Phase HPLC: This is used for routine purity analysis and for separating compounds with different polarities. For example, an N-alkylated analogue will have a longer retention time than its N-H counterpart due to its increased lipophilicity.

Chiral HPLC: The separation of enantiomers requires a chiral stationary phase (CSP). The separation of diastereomers, however, can often be achieved on standard achiral columns (like silica gel or C18) because diastereomers have different physical properties. mdpi.com The resolution of diastereomers can be challenging but is often achievable with careful method development. mdpi.com

Spectroscopic and Structural Elucidation:

NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of each analogue. For stereochemical analysis, advanced techniques like 2D NMR (COSY, NOESY) can reveal the relative configuration of substituents. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of newly synthesized compounds.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov

| Interactive Data Table: Analytical Methods for Analogue Characterization | | :--- | :--- | :--- | :--- | | Analytical Challenge | Primary Technique | Alternative/Complementary Methods | Information Obtained | | Purity Assessment | Reversed-Phase HPLC | Thin Layer Chromatography (TLC), NMR | Determination of sample purity and detection of impurities. | | Separation of Diastereomers | Normal or Reversed-Phase HPLC | Fractional Crystallization | Isolation of individual diastereomers for biological testing. mdpi.com | | Separation of Enantiomers | Chiral HPLC | Chiral Derivatization followed by standard HPLC | Isolation of individual enantiomers. | | Structural Confirmation | NMR Spectroscopy (1H, 13C) | Mass Spectrometry (MS) | Confirmation of covalent structure and connectivity. | | Stereochemical Assignment | X-ray Crystallography | 2D NMR (NOESY/ROESY) | Determination of relative and absolute configuration. |

Future Research Trajectories for 5 Ethenyl 2 Oxopyrrolidine 3 Carboxamide Research

Development of Innovative Synthetic Strategies for Complex Pyrrolidinone Derivatives

The synthesis of complex pyrrolidinone derivatives is a cornerstone of medicinal and materials chemistry. researchgate.net Future research into the synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide and its analogues will likely focus on developing more efficient, stereoselective, and sustainable methods. One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. researchgate.net For instance, a potential one-pot synthesis could involve the reaction of an amino acid, an α,β-unsaturated aldehyde, and an isocyanide, which could be optimized under various conditions to produce the desired pyrrolidinone core with the ethenyl and carboxamide functionalities in a highly controlled manner.

Another key area of development will be the application of novel catalytic systems. rsc.org This could include the use of transition-metal catalysts, such as rhodium or ruthenium, to facilitate intramolecular C-H amination reactions, providing a direct route to the pyrrolidinone ring. organic-chemistry.org Furthermore, organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, offers a green and often highly enantioselective alternative to metal-based catalysts. mdpi.com The development of chiral organocatalysts for the asymmetric synthesis of this compound would be a significant advancement, enabling the production of enantiomerically pure compounds for biological evaluation. Microwave-assisted organic synthesis (MAOS) also presents a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrrolidinone derivatives. researchgate.net

Synthetic StrategyPotential Catalysts/ReagentsKey Advantages
Multicomponent ReactionAmino acids, α,β-unsaturated aldehydes, isocyanidesHigh atom economy, operational simplicity, rapid assembly of molecular complexity.
Transition-Metal CatalysisRhodium, Ruthenium, Palladium complexesHigh efficiency, functional group tolerance, potential for C-H activation strategies.
Asymmetric OrganocatalysisProline derivatives, chiral phosphoric acidsHigh enantioselectivity, low toxicity, environmentally friendly.
Microwave-Assisted SynthesisN/AReduced reaction times, increased yields, improved reaction purity.

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The unique chemical architecture of this compound, particularly the presence of the ethenyl group, opens up a wide array of possibilities for novel chemical transformations. Future research will undoubtedly focus on leveraging this reactive moiety to create a diverse library of new compounds. For example, the ethenyl group can readily participate in various addition reactions, such as hydrogenation, halogenation, and hydroamination, to introduce new functional groups at the 5-position of the pyrrolidinone ring.

Furthermore, the ethenyl group is an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, dramatically increasing the structural diversity of the accessible derivatives. The investigation of metathesis reactions involving the ethenyl group, catalyzed by ruthenium-based catalysts, could lead to the formation of macrocyclic structures or dimeric compounds with potentially interesting biological activities.

Understanding the reaction mechanisms of these transformations will be crucial for optimizing reaction conditions and controlling product selectivity. This will involve detailed kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved in these novel chemical processes.

Application of Advanced Computational Modeling and Machine Learning in Predictive Chemical Research

The integration of computational chemistry and machine learning is revolutionizing the field of chemical research, and the study of this compound is poised to benefit significantly from these advanced tools. researchgate.net Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model the reaction pathways of its synthesis and subsequent transformations. acs.org This can provide valuable insights into reaction mechanisms and help to rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of this compound derivatives with their biological activity. nih.govscispace.com This can aid in the design of new compounds with improved potency and selectivity. Molecular docking studies can be used to predict the binding mode of these compounds to specific biological targets, such as enzymes or receptors, providing a rational basis for their mechanism of action. nih.gov

Machine learning algorithms, such as random forests and neural networks, can be trained on existing chemical reaction data to predict the outcomes of novel reactions, including the synthesis and functionalization of complex heterocycles. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov This can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions. rsc.org Transfer learning approaches are particularly promising for improving the accuracy of retrosynthesis prediction models for heterocycles where experimental data may be limited. chemrxiv.orgnih.gov

Computational ToolApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction kinetics
Molecular DockingBinding mode predictionBinding affinity, protein-ligand interactions
QSAR ModelingStructure-activity relationshipBiological activity prediction
Machine LearningRetrosynthesis predictionNovel synthetic routes

Role as a Model Compound in Fundamental Organic Chemistry Studies

The bifunctional nature of this compound makes it an excellent model compound for fundamental studies in organic chemistry. The interplay between the electron-withdrawing lactam and carboxamide groups and the electron-rich ethenyl group can be systematically investigated to understand the electronic and steric effects on the reactivity of each functional group. For example, the influence of the pyrrolidinone ring on the stereoselectivity of reactions at the ethenyl group, such as epoxidation or dihydroxylation, could be a subject of detailed investigation.

Furthermore, the compound can be used to study the conformational preferences of substituted pyrrolidinone rings. The "pseudorotation" of the five-membered ring can be influenced by the nature of the substituents, and understanding these conformational dynamics is crucial for designing molecules with specific three-dimensional shapes for biological recognition. nih.gov Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, combined with computational modeling, can provide a detailed picture of the conformational landscape of this and related molecules.

Development of Ultra-Sensitive Analytical Techniques for Trace Analysis in Complex Matrices

As with any compound of potential biological or environmental significance, the ability to detect and quantify this compound at trace levels in complex matrices is of paramount importance. Future research in this area will focus on the development of highly sensitive and selective analytical methods. Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are likely to be at the forefront of these efforts. europeanpharmaceuticalreview.com The development of specific multiple reaction monitoring (MRM) transitions for the parent compound and its potential metabolites will be crucial for achieving low limits of detection and quantification.

The unique structural features of the molecule, such as the ethenyl group, could also be exploited for the development of novel analytical derivatization strategies to enhance its detectability by techniques such as gas chromatography-mass spectrometry (GC-MS) or fluorescence spectroscopy. Furthermore, the development of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), could provide a rapid and cost-effective method for high-throughput screening of large numbers of samples. The challenges of matrix effects in biological fluids and environmental samples will need to be addressed through advanced sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) could be employed for the analysis of any potential metal complexes of the compound. labmanager.comresearchgate.netacs.org

Analytical TechniquePotential ApplicationKey Advantage
UHPLC-MS/MSQuantification in biological fluidsHigh sensitivity and selectivity
GC-MS with DerivatizationAnalysis in environmental samplesHigh resolution and structural information
ELISAHigh-throughput screeningRapidity and cost-effectiveness
Solid-Phase ExtractionSample cleanup and concentrationRemoval of matrix interferences

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, and how are stereochemical outcomes controlled?

  • Methodology : Diastereoselective synthesis via cyclocondensation of substituted amines with α,β-unsaturated carbonyl compounds is a key approach. For example, details a method using aryl/pyridyl substituents to stabilize intermediates, achieving diastereomeric ratios >3:1 via intramolecular hydrogen bonding . Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Pd/C for hydrogenation) are critical for controlling stereochemistry, as seen in , where hydrogenation at 4 bar H₂ and recrystallization from ethyl acetate/methanol yielded enantiopure products .
  • Key Tools : NMR (¹H/¹³C) for stereochemical assignment, IR for carbonyl group verification, and chiral HPLC for enantiomeric excess determination.

Q. How can researchers characterize the structural conformation of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SC-XRD to resolve puckered pyrrolidine rings and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings), with hydrogen bonding networks stabilizing crystal packing . For non-crystalline samples, DFT-based computational modeling paired with NOESY NMR can predict conformers .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

  • Methodology : Contradictions (e.g., unexpected NOE correlations or mass spectral fragments) require iterative validation:

Reproducibility Checks : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude artifacts.

Cross-Validation : Combine multiple techniques (e.g., SC-XRD for absolute configuration, CD spectroscopy for chirality) .

Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outliers .

  • Case Study : In , discrepancies between calculated and observed [α]D were resolved by verifying recrystallization solvent purity and re-measuring optical rotation under standardized conditions .

Q. How can diastereoselectivity be optimized in pyrrolidine-2-one syntheses?

  • Methodology :

  • Steric/Governing Effects : Use bulky substituents (e.g., tert-butyl groups) to bias transition states, as shown in for 3-aryl-5-oxopyrrolidine derivatives .
  • Catalytic Control : Asymmetric catalysis (e.g., organocatalysts like proline derivatives) can enhance enantioselectivity. achieved 65% yield of (2S,3R)-isomer via Pd/C-mediated hydrogenation .
    • Data Table :
SubstrateCatalystDiastereomeric RatioYield (%)Reference
3-ArylNone3:178
4-ChloroPd/C>95:565

Q. What advanced techniques elucidate dynamic conformational changes in pyrrolidine-2-carboxamide derivatives?

  • Methodology :

  • Variable-Temperature NMR (VT-NMR) : Monitor ring puckering equilibria by tracking chemical shift changes (e.g., Δδ >0.5 ppm for C5 protons in ) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on conformation using AMBER or GROMACS. ’s SC-XRD data (flattened boat conformation) can serve as initial coordinates .
    • Applications : Understanding conformation-activity relationships for drug design (e.g., optimizing bioavailability of pyrrolidine-based kinase inhibitors).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.